An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-D-proline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Bromobenzyl)-D-proline hydrochloride (CAS No: 1217789-02-0). As a substituted proline derivative, this compound holds potential as a building block in peptide synthesis and as a scaffold in medicinal chemistry. This document synthesizes available data on its chemical identity, physical characteristics, and analytical methodologies. Where experimental data for the specific compound is unavailable, this guide leverages information on analogous structures to provide scientifically grounded estimations, clearly delineating between established and inferred properties. The guide is designed to be a practical resource for researchers, offering detailed protocols and a critical analysis of the compound's characteristics to support its application in drug discovery and development.
Introduction: The Significance of Substituted Proline Analogs
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity makes proline and its analogs invaluable tools in the design of peptidomimetics, therapeutic peptides, and small molecule drugs. The introduction of substituents onto the proline ring, such as the 4-bromobenzyl group in the case of 2-(4-Bromobenzyl)-D-proline hydrochloride, offers a strategy to modulate key physicochemical and pharmacological properties.
The 4-bromobenzyl moiety can influence a molecule's lipophilicity, steric profile, and potential for specific interactions with biological targets. The bromine atom, in particular, can serve as a handle for further synthetic modifications through cross-coupling reactions and may also engage in halogen bonding, a recognized interaction in drug-receptor binding. The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing compounds, a critical consideration for pharmaceutical development.
This guide will systematically explore the physicochemical landscape of 2-(4-Bromobenzyl)-D-proline hydrochloride, providing a foundational understanding for its use in research and development.
Chemical Identity and Structure
A precise understanding of the chemical identity of 2-(4-Bromobenzyl)-D-proline hydrochloride is fundamental for all subsequent scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | [1] |
| CAS Number | 1217789-02-0 | [1] |
| Molecular Formula | C₁₂H₁₅BrClNO₂ | [2] |
| Molecular Weight | 320.61 g/mol | [3] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of 2-(4-Bromobenzyl)-D-proline Hydrochloride
A 2D representation of the molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Information | Source / Justification |
| Appearance | White to off-white powder (predicted) | Based on analogous proline derivatives.[3][4] |
| Melting Point | 242-244 °C (for trans-4-(4-Bromobenzyl)-L-proline HCl) | [5] No specific data for the title compound is available. This value for a closely related isomer serves as a reasonable estimate. |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. Soluble in methanol and ethanol, sparingly soluble in water (predicted). | The hydrochloride salt of amino acids and their derivatives generally improves water solubility.[6] Specific quantitative data is not available. |
| pKa | Acidic pKa (Carboxylic Acid): ~2-3 (Predicted) Basic pKa (Secondary Amine): ~10-11 (Predicted) | Based on the pKa values of proline and its derivatives.[7] The electron-withdrawing nature of the bromobenzyl group may slightly alter these values. |
| LogP (Octanol-Water Partition Coefficient) | Predicted LogP: >1 | The presence of the lipophilic 4-bromobenzyl group is expected to significantly increase the LogP compared to unsubstituted proline.[1][8] |
Analytical Methodologies
Robust analytical methods are essential for the quality control, characterization, and quantification of 2-(4-Bromobenzyl)-D-proline hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and stability of this compound. A reverse-phase method is generally suitable for proline derivatives.
Workflow for HPLC Method Development:
A typical HPLC method development workflow.
Suggested Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 265 nm (due to the aromatic ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale: The C18 column provides good retention for the nonpolar 4-bromobenzyl group. The acidic mobile phase ensures the protonation of the carboxylic acid and the secondary amine, leading to better peak shape. A gradient elution is necessary to ensure the timely elution of the compound with good resolution from potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation and confirmation of 2-(4-Bromobenzyl)-D-proline hydrochloride.
-
¹H NMR: Expected signals would include aromatic protons from the bromobenzyl group, a multiplet for the proline ring protons, and a signal for the benzylic methylene protons. The chemical shifts will be influenced by the D-proline scaffold.
-
¹³C NMR: Will show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), and the aliphatic carbons of the proline ring and the benzylic carbon.
Note: Specific spectral data for 2-(4-Bromobenzyl)-D-proline hydrochloride is not publicly available. The interpretation would be based on comparison to spectra of similar proline derivatives.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed, corresponding to the free base.
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the elemental composition.
Synthesis Outline
Proposed Synthetic Workflow:
A plausible synthetic route for the target compound.
Stability and Storage
The stability of a compound is paramount for its reliable use in research and as a potential therapeutic agent.
-
Solid-State Stability: As a hydrochloride salt, 2-(4-Bromobenzyl)-D-proline hydrochloride is expected to be a crystalline solid with good solid-state stability under standard laboratory conditions.[6]
-
Solution Stability: The stability in solution will be pH-dependent. In acidic to neutral aqueous solutions, it is expected to be relatively stable. However, at high pH, the free base may be more susceptible to degradation.
-
Recommended Storage: It is recommended to store the solid compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation from moisture and light.[6]
Potential Biological Activity
While no specific biological activity has been reported for 2-(4-Bromobenzyl)-D-proline hydrochloride, the structural motifs suggest potential areas of interest for biological screening.
-
Enzyme Inhibition: Substituted proline analogs are known to be inhibitors of various enzymes, including proteases and peptidases.
-
Transporter Interaction: Benzylproline derivatives have been investigated as inhibitors of amino acid transporters, such as ASCT2, which are of interest in cancer research.[1][8] The 4-bromo substitution could influence the binding affinity and selectivity for such transporters.
Conclusion and Future Directions
2-(4-Bromobenzyl)-D-proline hydrochloride is a proline derivative with potential applications in peptide synthesis and medicinal chemistry. This guide has synthesized the available information on its physicochemical properties, providing a framework for its handling, analysis, and further investigation. Key experimental data, including a definitive melting point, pKa, LogP, and detailed analytical spectra, are yet to be published. Future work should focus on the experimental determination of these properties to provide a more complete profile of this compound. Furthermore, screening for biological activity, particularly in areas where proline analogs have shown promise, would be a logical next step in exploring the potential of this molecule.
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